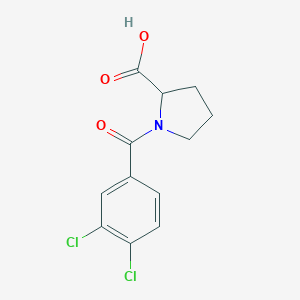

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11Cl2NO3/c13-8-4-3-7 (6-9 (8)14)11 (16)15-5-1-2-10 (15)12 (17)18/h3-4,6,10H,1-2,5H2, (H,17,18) . This indicates the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 288.13 .科学的研究の応用

Asymmetric Synthesis of Amino Acids

A key application involves the use of halo-substituted pyrrolidine derivatives in the asymmetric synthesis of amino acids. Specifically, compounds like (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide have been synthesized and applied in the asymmetric synthesis of α-amino acids using nickel(II) complexes. This process allows for the highly stereoselective synthesis of α-methyl-α-amino acids with high enantiomeric purity (ee >95%) (Belokon’ et al., 2002).

Redox-Annulations with α,β-Unsaturated Carbonyl Compounds

Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by electrocyclization and, in some cases, tautomerization, leading to the formation of ring-fused pyrrolines. These pyrrolines can then be oxidized to pyrroles or reduced back to pyrrolidines, showcasing the versatility of pyrrolidine derivatives in synthetic chemistry (Kang et al., 2015).

Hydrogen-Bonded Structures

Research into the 1:1 proton-transfer compounds of dichlorophthalic acid with various Lewis bases, including compounds related to 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid, has revealed intricate hydrogen-bonded structures. These studies provide insights into low-dimensional hydrogen-bonded structure types and the behavior of planar anion species, contributing to our understanding of molecular interactions and crystal engineering (Smith et al., 2009).

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including activities such as heating 3-ethoxycarbonyl derivatives with water or nitromethane, is another area of application. This process yields various pyrrolidine derivatives, demonstrating the compound's role in the synthesis of structurally diverse and potentially bioactive molecules (Mulholland et al., 1972).

Synthesis of Pyrrolidin-1-oxyl Fatty Acids

A versatile method for synthesizing mono- and di-carboxylic acid derivatives containing the pyrrolidin-1-oxyl ring has been developed. This method includes steps such as Michael addition, ring closure, and phase-transfer oxidation, highlighting the compound's utility in creating spin labels and other functionalized derivatives (Hideg & Lex, 1984).

Safety And Hazards

特性

IUPAC Name |

1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVCKMSAEWCLOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318617 |

Source

|

| Record name | 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

62559-51-7 |

Source

|

| Record name | NSC333197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)